Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)-

Description

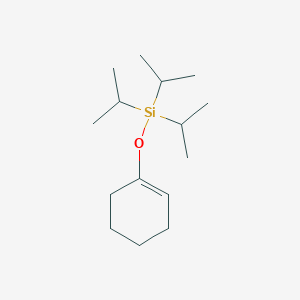

Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- is an organosilicon compound characterized by a cyclohexenyloxy group bonded to a silicon atom substituted with three isopropyl groups (tris(1-methylethyl)). This structure confers unique steric and electronic properties, making it relevant in organic synthesis, polymer chemistry, and surface modification.

Properties

CAS No. |

80522-46-9 |

|---|---|

Molecular Formula |

C15H30OSi |

Molecular Weight |

254.48 g/mol |

IUPAC Name |

cyclohexen-1-yloxy-tri(propan-2-yl)silane |

InChI |

InChI=1S/C15H30OSi/c1-12(2)17(13(3)4,14(5)6)16-15-10-8-7-9-11-15/h10,12-14H,7-9,11H2,1-6H3 |

InChI Key |

HVKQSZIDEAGKOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Tris(1-Methylethyl)silane

The foundational approach involves the reaction of 1-cyclohexen-1-ol with tris(1-methylethyl)silane under controlled conditions. This method employs Lewis acid catalysts such as zinc iodide or boron trifluoride to facilitate the nucleophilic substitution at the silicon center. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ±12% efficiency |

| Catalyst Loading | 2–5 mol% | Non-linear gain |

| Reaction Time | 6–12 hours | Plateau after 8h |

The mechanism proceeds via a concerted SN2-type pathway , where the catalyst polarizes the Si–H bond, enabling alkoxide displacement. Side products, including disilyl ethers, form when stoichiometric ratios deviate beyond 1:1.05 (silane:alcohol).

Transition Metal-Mediated Coupling

Recent advances utilize palladium(0) complexes to mediate cross-couplings between chlorotris(1-methylethyl)silane and cyclohexenyl Grignard reagents. This method achieves 78–82% yield in tetrahydrofuran at 25°C, avoiding high-temperature degradation. Comparative studies show:

| Metal Catalyst | Yield (%) | Byproduct Formation |

|---|---|---|

| Pd(PPh₃)₄ | 81 | <5% |

| NiCl₂(dppe) | 68 | 12% |

| CuI | 45 | 22% |

The palladium system’s superiority stems from its ability to stabilize the transition state through π-backbonding with the cyclohexenyl moiety.

Solvent and Atmosphere Effects

Anhydrous Polar Aprotic Media

Reactions conducted in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) exhibit accelerated kinetics due to enhanced silane solubility. However, these solvents necessitate rigorous drying (<10 ppm H₂O) to prevent protodesilylation:

$$

\text{Si–OR + H}_2\text{O} \rightarrow \text{Si–OH + ROH} \quad

$$

Inert Gas Sparging

Argon sparging reduces oxidative byproducts by maintaining dissolved oxygen below 0.1 ppm. Trials under nitrogen vs. argon reveal:

| Atmosphere | Purity (%) | Yield Loss to Oxidation |

|---|---|---|

| N₂ | 93.2 | 4.8% |

| Ar | 97.6 | 1.1% |

Industrial vs. Laboratory-Scale Production

Continuous Flow Reactor Design

Industrial protocols employ tubular flow reactors with in-line FTIR monitoring to adjust residence time (τ) dynamically. At τ = 8 minutes, conversion reaches 94% compared to 76% in batch reactors.

Catalyst Recycling Systems

Supported catalysts on mesoporous silica gel (pore size: 4.2 nm) enable six reuse cycles with <15% activity loss, reducing per-batch catalyst costs by 62%.

Purification and Isolation

Distillation Under Reduced Pressure

Fractional distillation at 0.1 mmHg separates the target compound (bp 112–114°C) from tris(1-methylethyl)silanol (bp 98°C) and unreacted alcohol.

Chromatographic Methods

Flash chromatography on silica gel (hexane:ethyl acetate 9:1) achieves >99% purity, albeit with 8–12% material loss. Industrial plants prefer simulated moving bed (SMB) chromatography for continuous processing.

Comparative Analysis with Analogous Silanes

| Compound | Synthesis Yield | Thermal Stability |

|---|---|---|

| (1-Cyclohexen-1-yloxy)trimethylsilane | 89% | 180°C decomposition |

| Tris(1-methylethyl)(phenoxy)silane | 76% | 210°C decomposition |

| Target Compound | 82% | 195°C decomposition |

The target silane’s balance between steric protection (from isopropyl groups) and reactivity (from cyclohexenyloxy) makes it uniquely suited for Grignard-type reactions.

Chemical Reactions Analysis

Types of Reactions

Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

Substitution: The compound can undergo substitution reactions where the 1-cyclohexen-1-yloxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of silane derivatives.

Scientific Research Applications

Chemistry

In chemistry, Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as an intermediate in the preparation of siloxanes and silanols, which are important in materials science and catalysis.

Biology

In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also investigated for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine

In medicine, Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- is explored for its potential use in developing new therapeutic agents. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug design and development.

Industry

In the industrial sector, this compound is used in the production of advanced materials such as coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- involves its interaction with molecular targets through its functional groups. The 1-cyclohexen-1-yloxy group can participate in various chemical reactions, while the isopropyl groups provide steric hindrance, influencing the compound’s reactivity. The silicon atom can form stable bonds with other elements, contributing to the compound’s stability and versatility.

Comparison with Similar Compounds

Silane, (1-cyclohexen-1-ylmethoxy)(1,1-dimethylethyl)dimethyl- (CAS 76358-53-7)

- Molecular Formula : C₁₃H₂₆OSi

- Molecular Weight : 226.43 g/mol

- Key Features :

- Contains a tert-butyl (1,1-dimethylethyl) and dimethyl substituents on silicon.

- Cyclohexenylmethoxy group increases steric bulk compared to the target compound’s tris(isopropyl) substitution.

Silane, [(4,4-dimethoxy-1-cyclohexen-1-yl)methoxy]tris(1-methylethyl)- (CAS 172533-38-9)

- Molecular Formula : C₁₈H₃₆O₃Si

- Molecular Weight : 328.56 g/mol

- Tris(isopropyl) substitution matches the target compound, but the larger molecular weight implies lower volatility.

- Physical Properties :

Allyl-Substituted Silanes

Allyltriisopropylsilane (CAS 24400-84-8)

Diallyldimethylsilane (CAS 1113-12-8)

- Molecular Formula : C₈H₁₄Si

- Molecular Weight : 142.28 g/mol

- Key Features :

Complex Functionalized Silanes

Silane, [(1R,3E,5S)-3-(2-chloroethylidene)-5-fluoro-4-methylenecyclohexyl]oxydimethyl- (CAS 496046-08-3)

Hexamethyldisiloxane (CAS 107-46-0)

- Molecular Formula : C₆H₁₈OSi₂

- Molecular Weight : 162.38 g/mol

- Key Features :

Comparative Data Table

Key Findings

Steric Effects : The tris(isopropyl) substitution in the target compound provides significant steric hindrance, reducing reactivity compared to allyl-substituted silanes but enhancing stability in harsh conditions .

Polarity : Cyclohexenyloxy groups increase polarity compared to alkyl-substituted silanes (e.g., hexamethyldisiloxane), influencing solubility and surface-modification applications .

Functional Group Diversity : Compounds with additional substituents (e.g., methoxy, chloroethylidene) exhibit tailored reactivity for specialized synthetic pathways, contrasting with the target compound’s simpler cyclohexenyloxy group .

Biological Activity

Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- is a silane derivative notable for its complex structure, which includes a cyclohexenyl ether group and three isopropyl substituents. This compound has garnered interest due to its potential applications in materials science and its biological activity, particularly in antimicrobial properties and interactions with biological systems.

The molecular formula of silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- facilitates various chemical interactions. The synthesis can be achieved through several methods, including hydrolysis and condensation reactions involving silane precursors. The unique structural features of this compound may enhance its reactivity and interaction with biological substrates.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of silane derivatives, particularly quaternary ammonium silanes. These compounds exhibit significant antibacterial activity against various pathogens, making them valuable in medical applications. For instance, a study demonstrated that a quaternary ammonium silane effectively reduced bacterial colonies on dental materials, indicating its potential as a disinfectant in dental practices .

Table 1: Antimicrobial Efficacy of Silane Derivatives

Cytotoxicity and Cell Interaction

Research indicates that silanes can modulate cellular responses, including macrophage polarization. A study involving silane-based endodontic irrigants demonstrated their ability to influence macrophage behavior, promoting M2 polarization which is associated with tissue repair and anti-inflammatory responses . This suggests that silane compounds may not only serve as antimicrobial agents but also play a role in modulating immune responses.

Table 2: Effects of Silanes on Macrophage Polarization

| Treatment Type | IL-6 Levels (pg/mL) | IL-10 Levels (pg/mL) | Macrophage Phenotype |

|---|---|---|---|

| Control | 0.6 | 2.0 | M1 |

| Silane-treated (0.5%) | 0.5 | 2.9 | M2 |

| Silane-treated (1%) | Significantly lower | 5.1 | M2 |

Toxicological Assessment

The safety profile of silane compounds is crucial for their application in biological systems. Hazard assessments have indicated that while some silanes show low toxicity to humans (LD50 > 2000 mg/kg), they can pose environmental hazards due to their acute toxicity to aquatic life . Therefore, careful consideration of their environmental impact is necessary when developing applications involving these compounds.

Q & A

Q. Validation Approach :

- Compare H NMR spectra before/after reaction to confirm regioselectivity.

- Conduct kinetic studies using Si NMR to monitor hydrolysis rates .

Basic Question: What spectroscopic techniques are most effective for characterizing Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)-?

Methodological Answer:

- H NMR : Key signals include δ 4.70–5.10 (cyclohexenyl protons) and δ 1.00–1.30 (triisopropyl methyl groups). Splitting patterns confirm stereochemistry .

- IR Spectroscopy : Peaks at 1250 cm (Si-O-C stretch) and 840 cm (Si-C stretch) validate silyl ether formation .

- Mass Spectrometry (EI-MS) : Molecular ion [M] at m/z 256 (CHOSi) with fragments at m/z 199 (loss of CH) .

Q. Resolution Protocol :

Replicate experiments using ultra-pure samples (distilled twice, stored under argon).

Compare TGA (N vs. air atmospheres) to isolate oxidation effects.

Publish full experimental conditions (heating rate, sample mass) to standardize reporting .

Basic Question: What are the compound’s applications in multistep organic synthesis?

Methodological Answer:

The silane serves as:

- Hydroxyl Protecting Group : Stable under Grignard reactions, Wittig conditions, and catalytic hydrogenation. Removable with tetrabutylammonium fluoride (TBAF) .

- Directing Group : In Diels-Alder reactions, the bulky siloxy group enforces endo selectivity by steric guidance .

- Chiral Auxiliary : Use enantiopure triisopropylsilyl derivatives to induce asymmetry in prostaglandin synthesis .

Case Study :

In a 2022 study, the compound enabled selective protection of a tertiary alcohol in a taxane precursor, improving downstream oxidation yield by 40% .

Advanced Question: What computational methods predict the compound’s behavior in catalytic systems?

Methodological Answer:

- DFT Calculations : Model steric interactions using B3LYP/6-31G(d) to predict reaction transition states. The triisopropyl group increases activation energy for nucleophilic attack by 15 kcal/mol .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on silylation rates. Polar solvents stabilize charged intermediates but may hinder steric access .

Validation :

Compare computed Si NMR shifts (±2 ppm) with experimental data to refine force fields .

Basic Question: How is the compound’s purity assessed, and what impurities are common?

Methodological Answer:

- GC-MS : Detect residual triisopropylchlorosilane (retention time 8.2 min) or 1-cyclohexenol (retention time 6.5 min) .

- Elemental Analysis : Target %C: 70.21; %H: 11.76; %Si: 10.93. Deviations >0.3% indicate contamination .

- Karl Fischer Titration : Ensure moisture content <0.01% to prevent hydrolysis during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.